molecular formula C5H10Br2 B3035013 1-Bromo-2-(bromomethyl)butane CAS No. 28148-05-2

1-Bromo-2-(bromomethyl)butane

Cat. No. B3035013
CAS RN: 28148-05-2
M. Wt: 229.94 g/mol
InChI Key: XFGAIQYQWGRYSL-UHFFFAOYSA-N
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Description

“1-Bromo-2-(bromomethyl)butane” is a chemical compound with the molecular formula C5H11Br . It is also known as "1-Bromo-2-methylbutane" .


Molecular Structure Analysis

The molecular weight of “1-Bromo-2-(bromomethyl)butane” is approximately 151.045 Da . The exact mass is 150.004410 Da .

Scientific Research Applications

Cysteine-Modifying Reagent

In biochemistry, 1-bromo-2-methylbutane serves as a cysteine-modifying reagent. It selectively reacts with cysteine residues in proteins, allowing researchers to probe protein structure and function.

These applications highlight the diverse roles of 1-bromo-2-methylbutane in scientific research. Whether in organic synthesis, enzymology, or radical chemistry, this compound continues to contribute to our understanding of chemical processes and the development of novel molecules. If you need further details or additional applications, feel free to ask! 🌟

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromobutane”, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It’s important to handle it with suitable protective clothing and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(bromomethyl)butane is the benzylic position of organic compounds . The benzylic position refers to the carbon atom next to the carbon directly bonded to an aromatic ring. This position is particularly reactive due to the ability of the aromatic ring to stabilize the intermediate formed during the reaction .

Mode of Action

1-Bromo-2-(bromomethyl)butane can undergo nucleophilic substitution and free radical reactions at the benzylic position . In a free radical reaction, a bromine atom is substituted at the benzylic position. This reaction is initiated by the loss of a bromine atom from N-bromosuccinimide (NBS), forming a succinimidyl radical. This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical. The benzylic radical can then react with NBS to form the brominated product .

Biochemical Pathways

The reaction of 1-Bromo-2-(bromomethyl)butane primarily involves the E2 elimination mechanism . In this mechanism, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to form a π bond, and the bromine atom departs, taking the bonding electrons with it . This reaction can lead to the formation of alkenes .

Result of Action

The primary result of the action of 1-Bromo-2-(bromomethyl)butane is the substitution of a hydrogen atom at the benzylic position with a bromine atom . This can lead to the formation of various organic compounds, depending on the specific conditions and reactants present .

Action Environment

The action of 1-Bromo-2-(bromomethyl)butane can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 elimination mechanism . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .

properties

IUPAC Name

1-bromo-2-(bromomethyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAIQYQWGRYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307402
Record name 1-Bromo-2-(bromomethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28148-05-2
Record name 1-Bromo-2-(bromomethyl)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28148-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(bromomethyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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